4-Prop-2-enoxycyclohexan-1-amine
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Overview
Description
4-Prop-2-enoxycyclohexan-1-amine: is an organic compound characterized by the presence of an amine group attached to a cyclohexane ring, which is further substituted with a prop-2-enoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Prop-2-enoxycyclohexan-1-amine typically involves the following steps:
Formation of the Prop-2-enoxy Group: This can be achieved by reacting prop-2-enol with an appropriate halogenating agent to form prop-2-enyl halide.
Cyclohexane Ring Functionalization: The cyclohexane ring is functionalized by introducing an amine group through nucleophilic substitution reactions.
Coupling Reaction: The prop-2-enyl halide is then reacted with the amine-functionalized cyclohexane under suitable conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Prop-2-enoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclohexane ring or the prop-2-enoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as amines or alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: 4-Prop-2-enoxycyclohexan-1-amine is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology and Medicine: In medicinal chemistry, this compound may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its amine group is particularly valuable for creating drug candidates that interact with biological targets.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials. Its reactivity and functional groups make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoxycyclohexan-1-amine involves its interaction with molecular targets through its amine and prop-2-enoxy groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing pathways and processes within cells.
Comparison with Similar Compounds
Cyclohexanamine: A simpler analog with only an amine group attached to the cyclohexane ring.
4-Prop-2-enoxycyclohexanol: Similar structure but with a hydroxyl group instead of an amine.
N-Prop-2-enylcyclohexanamine: Another analog where the prop-2-enyl group is directly attached to the nitrogen atom.
Uniqueness: 4-Prop-2-enoxycyclohexan-1-amine is unique due to the presence of both the prop-2-enoxy and amine groups, which confer distinct reactivity and potential applications compared to its analogs. This dual functionality allows for versatile chemical transformations and interactions in various fields.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-prop-2-enoxycyclohexan-1-amine |
InChI |
InChI=1S/C9H17NO/c1-2-7-11-9-5-3-8(10)4-6-9/h2,8-9H,1,3-7,10H2 |
InChI Key |
SRBAHVGMZJIPOM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1CCC(CC1)N |
Origin of Product |
United States |
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